4-(3-Diethylamino-1-oxo-propyl)-biphenyl

Description

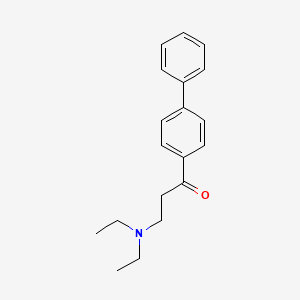

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-(diethylamino)-1-(4-phenylphenyl)propan-1-one |

InChI |

InChI=1S/C19H23NO/c1-3-20(4-2)15-14-19(21)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 |

InChI Key |

RZUNNSSCMREJEY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

Executive Summary & Structural Profiling

4-(3-Diethylamino-1-oxo-propyl)-biphenyl (IUPAC: 1-([1,1'-biphenyl]-4-yl)-3-(diethylamino)propan-1-one) is a highly versatile β -amino ketone. Belonging to the class of aryl Mannich bases, this compound serves as a critical intermediate in organic synthesis and medicinal chemistry. The molecule features a lipophilic biphenyl core conjugated to a carbonyl group, with a basic diethylamino moiety at the β -position.

This structural triad—lipophilicity, electrophilic potential, and basicity—makes it an ideal building block for synthesizing complex pharmacophores, including antimalarials, central nervous system (CNS) agents, and targeted covalent inhibitors[1].

Quantitative Data & Physical Properties

| Property | Value |

| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)-3-(diethylamino)propan-1-one |

| Common Nomenclature | 4-(3-Diethylamino-1-oxo-propyl)-biphenyl |

| Molecular Formula | C19H23NO |

| Molecular Weight | 281.39 g/mol |

| Structural Class | Aryl β -amino ketone (Mannich Base) |

| Key Functional Groups | Biphenyl core, Ketone, Tertiary Amine |

| Typical Salt Form | Hydrochloride (for enhanced stability and aqueous solubility) |

Synthetic Methodology: The Multicomponent Mannich Reaction

The synthesis of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl relies on the classic Mannich reaction , a three-component condensation involving an enolizable ketone, a non-enolizable aldehyde, and a secondary amine.

Causality Behind Experimental Choices

As a synthetic chemist, understanding the mechanistic causality is paramount. We do not use the free base of diethylamine; instead, we strictly utilize diethylamine hydrochloride . This choice is deliberate:

-

Prevention of Side Reactions: The acidic salt prevents the free amine from directly attacking the ketone to form an unwanted hemiaminal or imine.

-

Iminium Ion Generation: The mildly acidic environment facilitates the condensation of formaldehyde and the secondary amine into a highly electrophilic iminium ion intermediate.

-

Enolization: The acidic conditions simultaneously catalyze the tautomerization of 4-acetylbiphenyl into its nucleophilic enol form, which subsequently attacks the iminium ion to form the new C-C bond.

Figure 1: Multicomponent Mannich reaction workflow for the target biphenyl beta-amino ketone.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system; the workup inherently purifies the product based on its distinct acid-base chemistry.

-

Reagent Assembly: In a 250 mL round-bottom flask, combine 4-acetylbiphenyl (1.0 equiv, 50 mmol), paraformaldehyde (1.5 equiv, 75 mmol), and diethylamine hydrochloride (1.2 equiv, 60 mmol).

-

Reaction Initiation: Suspend the solid mixture in 100 mL of absolute ethanol. Add 3 drops of concentrated hydrochloric acid (37%) to ensure optimal pH for enolization.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C under a nitrogen atmosphere for 12–16 hours. Monitor the consumption of the neutral 4-acetylbiphenyl via TLC (Hexane:EtOAc 7:3).

-

Acid-Base Extraction (Self-Validation Step):

-

Concentrate the crude mixture under reduced pressure to remove ethanol.

-

Dissolve the residue in 100 mL of 1M aqueous HCl. Wash this aqueous layer with diethyl ether (3 x 50 mL). Logic: The target Mannich base is protonated and remains in the aqueous layer, while unreacted ketone and non-basic impurities partition into the ether layer.

-

-

Product Isolation: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the solution reaches pH 10. The free base of the product will separate as an oil or precipitate.

-

Final Extraction: Extract the liberated free base with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and evaporate the solvent to yield the pure 4-(3-Diethylamino-1-oxo-propyl)-biphenyl.

Chemical Reactivity & Downstream Transformations

The utility of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl lies in its reactivity profile. It acts as a stable precursor to more reactive or structurally complex moieties.

Thermal Elimination to Aryl Vinyl Ketones

Mannich bases are classic precursors for α,β -unsaturated ketones. Under basic conditions or elevated temperatures, the β -diethylamino group undergoes elimination (often via an E1cB mechanism) to yield 1-(biphenyl-4-yl)prop-2-en-1-one (an aryl vinyl ketone)[2]. This is a highly potent Michael acceptor used extensively in cross-coupling, Robinson annulations, and the design of covalent enzyme inhibitors.

Carbonyl Reduction

The ketone moiety can be selectively reduced using sodium borohydride (NaBH4) in methanol to yield the corresponding amino alcohol: 1-(biphenyl-4-yl)-3-(diethylamino)propan-1-ol . Amino alcohols of this structural class are ubiquitous pharmacophores in antihistaminic and anticholinergic drug development.

Figure 2: Primary downstream synthetic transformations of the biphenyl Mannich base.

Pharmacological Relevance in Drug Development

The structural motifs present in 4-(3-Diethylamino-1-oxo-propyl)-biphenyl are highly privileged in medicinal chemistry:

-

Antimalarial Agents: Biphenyl-substituted Mannich bases share structural homology with bis-Mannich antimalarial agents like pyronaridine and cycloquine. The lipophilic biphenyl core enhances membrane permeability, while the basic diethylamino group facilitates accumulation in the acidic digestive vacuole of Plasmodium parasites[3].

-

Cytotoxic & Anticancer Agents: The ability of this compound to undergo in situ deamination to form an aryl vinyl ketone allows it to act as a prodrug. Once the vinyl ketone is formed, it acts as a potent electrophile, rapidly alkylating cellular thiols (such as glutathione or cysteine residues on overexpressed kinases), leading to targeted cytotoxicity[2].

-

Enzyme Inhibition: N-Mannich bases and their derivatives have been extensively evaluated as potential antioxidants, α -amylase inhibitors, and anti-inflammatory agents due to their ability to modulate oxidative stress pathways[1].

Analytical Characterization Standards

To verify the successful synthesis of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl, researchers should look for the following spectral hallmarks:

-

1H NMR (CDCl3): A characteristic triplet for the terminal methyl groups of the diethylamine moiety (~1.0 ppm), a complex multiplet for the methylene protons adjacent to the nitrogen (~2.5 - 2.8 ppm), and two distinct triplets for the −CH2−CH2− bridge connecting the ketone and the amine (~3.2 ppm and ~2.9 ppm). The biphenyl aromatic protons will appear as a highly conjugated multiplet between 7.3 and 8.1 ppm.

-

IR Spectroscopy: A strong, sharp absorption band at ~1680 cm −1 indicative of the conjugated aryl ketone (C=O stretch), and the absence of any N-H stretching bands (confirming a tertiary amine).

Sources

- 1. Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effect of Disposition of Mannich Antimalarial Agents on Their Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Diethylamino-1-oxo-propyl)-biphenyl: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to the Biphenyl Scaffold

Biphenyl and its derivatives are a cornerstone in organic chemistry, recognized for their presence in a wide array of pharmacologically active compounds, natural products, and advanced materials.[1][2] The biphenyl moiety, consisting of two phenyl rings linked by a single bond, provides a semi-rigid backbone that can be strategically functionalized to modulate biological activity and physicochemical properties.[2][3] The introduction of an aminoketone side chain, as in the case of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl, is a common strategy in drug design to enhance solubility, introduce a basic center for salt formation, and create opportunities for hydrogen bonding interactions with biological targets.[4]

Synthesis of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

The most probable and industrially scalable synthetic route to 4-(3-Diethylamino-1-oxo-propyl)-biphenyl is the Friedel-Crafts acylation of biphenyl.[5][6] This electrophilic aromatic substitution reaction provides a direct method for introducing the acyl group onto the biphenyl core.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would proceed via the reaction of biphenyl with 3-diethylaminopropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

DOT Script for Synthesis Pathway

Caption: Proposed synthesis of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

-

Biphenyl

-

3-Diethylaminopropionyl chloride hydrochloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. To the dropping funnel, add a solution of 3-diethylaminopropionyl chloride hydrochloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Addition of Biphenyl: After the addition is complete, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. The product can be kept as the hydrochloride salt or neutralized with a base like sodium hydroxide to obtain the free base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Physicochemical Properties and Structural Characterization

The expected physicochemical properties of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl are summarized below, based on the analysis of similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₉H₂₃NO |

| Molecular Weight | 281.40 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. The hydrochloride salt would be water-soluble. |

| Melting Point | Expected to be in the range of 100-150°C for the solid form. |

| pKa | The diethylamino group will impart basicity, with an estimated pKa around 9-10. |

Analytical Characterization Techniques

A combination of spectroscopic and chromatographic methods is essential for the definitive structural elucidation and purity assessment of the synthesized compound.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons of the biphenyl group, methylene protons of the propyl chain, and the ethyl protons of the diethylamino group.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ would confirm the presence of the ketone carbonyl group. C-H stretching and aromatic C=C stretching bands would also be prominent.[8]

-

Mass Spectrometry (MS): Will determine the molecular weight and provide fragmentation patterns to confirm the structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

DOT Script for Characterization Workflow

Caption: A typical workflow for the purification and characterization of the target compound.

Potential Applications and Biological Significance

Biphenyl derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][10] The aminoketone moiety is also a common feature in many biologically active molecules.

Medicinal Chemistry

-

Anticancer Agents: The biphenyl scaffold is present in several anticancer drugs. Further modification of the title compound could lead to the development of new therapeutic agents.[10]

-

Antimicrobial Agents: Biphenyl derivatives have shown promise as antibacterial and antifungal agents.[11] The presence of the amino group could enhance activity against certain bacterial strains.

-

Enzyme Inhibitors: The structure of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl makes it a candidate for screening as an inhibitor of various enzymes, where the biphenyl moiety can engage in hydrophobic interactions and the aminoketone chain can form hydrogen bonds.

Materials Science

-

Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays.[12]

-

Organic Light-Emitting Diodes (OLEDs): Functionalized biphenyls are used in the development of materials for OLEDs.[10]

Safety and Handling

While specific toxicity data for 4-(3-Diethylamino-1-oxo-propyl)-biphenyl is unavailable, it is prudent to handle it with the care afforded to novel chemical compounds. The hydrochloride salt of a similar compound, 3-dimethylaminopropiophenone, is classified as toxic if swallowed.[13][14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-(3-Diethylamino-1-oxo-propyl)-biphenyl represents a promising, albeit under-documented, chemical entity with significant potential for applications in both medicinal chemistry and materials science. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential areas of application, drawing upon established knowledge of structurally related compounds. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and similar biphenyl derivatives.

References

- Arora, V. K., & Arora, M. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043.

- BenchChem. (2025).

- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.

- Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52.

- Gattuso, G., Barreca, D., Gargiulli, C., Leuzzi, U., & Caristi, C. (2007). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 12(7), 1370-1382.

- Al-Ostath, A., Al-Assar, Z., & Al-Halabi, R. (2023). Some biologically active biphenyl derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 63.

- Kim, D. U., Lee, I. S., & Kim, Y. C. (2017). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. South African Journal of Botany, 113, 299-304.

- University of Minnesota. (n.d.).

- Misevicius, M., Jonikaitis-Slaus, V., Knaust, E., Mimaite, V., Kukhta, S., Malinauskas, T., & Gudeika, V. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Advances, 13(1), 35-43.

- Darshan Raj, C. G., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(5), 1-10.

- Fisher Scientific. (2025).

- Gjoshi, E., & Al-Trawneh, A. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.

- Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6, 52.

- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- Patel, R. B., Patel, M. R., & Patel, K. C. (2012). Synthesis and Anti-inflammatory Activity of Some New Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl amides.

- Forlani, L., & Sabelja, M. (2022).

- Kumar, A., Kumar, R., & Kumar, S. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 9(4), 278-290.

- Organic Chemistry Portal. (n.d.).

- Zewail, T. M., & Ali, M. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(30), 20958-20993.

- PubChemLite. (n.d.). Propiophenone, 4'-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)-.

- Lam, Y. L., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. Molecules, 25(18), 4235.

- PubChem. (n.d.). 3-(Diethylamino)propiophenone.

- Sigma-Aldrich. (n.d.).

- Husain, A., Ahmad, A., Alam, M. M., Ajmal, M. R., & Ahuja, P. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 5853-5859.

- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2781-S2796.

- Wikipedia. (n.d.). Propiophenone.

- Wikipedia. (n.d.). Biphenyl.

- Sangeetha, Y., Sounthari, P., & Rajendran, A. (2015). Synthesis, Characterization, and Electrochemical Studies of Novel Biphenyl Based Compounds.

- Haz-Map. (n.d.). 3-(Dimethylamino)propiophenone hydrochloride.

- Bubnov, Y. N., et al. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. rxiv.org [rxiv.org]

- 9. scielo.br [scielo.br]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Biphenyl - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. 3-(Dimethylamino)propiophenone hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

Comprehensive Physicochemical and Synthetic Profiling of 4-(3-Diethylamino-1-oxopropyl)biphenyl: Molecular Weight Determination and Pharmacological Relevance

Executive Summary

In preclinical drug development and synthetic organic chemistry, the precise characterization of intermediate and active pharmaceutical ingredients (APIs) is paramount. 4-(3-Diethylamino-1-oxopropyl)biphenyl is a versatile Mannich base characterized by a lipophilic biphenyl scaffold and an ionizable diethylamino moiety. With a molecular formula of C19H23NO and a molecular weight of 281.40 g/mol , this compound is frequently utilized as a critical intermediate in the synthesis of anti-hyperlipoproteinemic agents, CETP inhibitors, and various heterocyclic pharmacophores[1].

This technical guide provides an in-depth analysis of the compound’s molecular weight analytics, the causality behind its synthetic methodology, and its physicochemical implications in pharmacokinetics.

Structural Identity and Molecular Weight Analytics

The molecular weight (MW) of a compound is not merely a stoichiometric constant; it is a foundational parameter that dictates its ionization efficiency in mass spectrometry, its diffusion coefficient in biological matrices, and its compliance with Lipinski's Rule of 5.

Theoretical Molecular Weight Calculation

The structure of 4-(3-Diethylamino-1-oxopropyl)biphenyl consists of three distinct domains:

-

Biphenyl Core ( C12H9 ) : Provides significant lipophilicity and π−π stacking capabilities.

-

1-Oxopropyl Linker ( −C(=O)−CH2−CH2− ) : Introduces hydrogen-bond accepting potential and rotational flexibility.

-

Diethylamino Terminus ( −N(CH2CH3)2 ) : Acts as a basic center ( pKa≈9.5 ), ensuring the molecule is predominantly protonated at physiological pH (7.4).

By summing the atomic weights of its constituent elements, we derive the exact molar mass required for precise analytical calibration.

Table 1: Quantitative Elemental Composition of C19H23NO

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Mass ( g/mol ) | Mass Fraction (%) |

| Carbon | C | 12.011 | 19 | 228.209 | 81.10% |

| Hydrogen | H | 1.008 | 23 | 23.184 | 8.24% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.98% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.68% |

| Total | - | - | 44 | 281.399 | 100.00% |

Mass Spectrometry (MS) Validation

Because the compound contains a highly basic tertiary amine, it is exceptionally amenable to Electrospray Ionization (ESI+) . During LC-MS analysis, the molecule readily accepts a proton, yielding a theoretical [M+H]+ ion at m/z 282.4. High-resolution mass spectrometry (HRMS) is critical for confirming the exact monoisotopic mass (281.1779 Da) to distinguish this compound from structural isomers, such as 3-(N,N-diethylamino)-1,3-diphenylpropanone, which share the identical C19H23NO formula[2][3].

Synthetic Methodology: The Mannich Reaction

The synthesis of 4-(3-Diethylamino-1-oxopropyl)biphenyl relies on a classical Mannich condensation. As an Application Scientist, it is crucial to understand the causality behind the reagent selection and reaction conditions to ensure high yield and purity.

Causality of Experimental Choices

-

Amine Hydrochloride Salt: Diethylamine is introduced as a hydrochloride salt rather than a free base. This is a deliberate choice; the slightly acidic environment catalyzes the decomposition of paraformaldehyde into monomeric formaldehyde and facilitates the formation of the highly electrophilic iminium ion intermediate.

-

Solvent Selection: Absolute ethanol is used because it solubilizes the 4-acetylbiphenyl starting material while allowing the highly polar Mannich base hydrochloride product to precipitate upon cooling, driving the reaction forward via Le Chatelier's principle.

-

Alkaline Workup: The reaction initially yields the hydrochloride salt of the product. To isolate the free base (MW 281.40 g/mol ) for subsequent lipophilic reactions or biological assays, an alkaline workup (pH > 10) is mandatory to deprotonate the tertiary amine, allowing extraction into an organic solvent like ethyl acetate.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system where each step contains an internal quality check.

Step 1: Iminium Ion Formation & Condensation

-

In a 250 mL round-bottom flask, suspend 4-acetylbiphenyl (10.0 mmol, 1.96 g), paraformaldehyde (15.0 mmol, 0.45 g), and diethylamine hydrochloride (12.0 mmol, 1.31 g) in 50 mL of absolute ethanol.

-

Add 2 drops of concentrated HCl to ensure optimal catalytic acidity.

-

Reflux the mixture at 80°C under continuous stirring for 12–16 hours.

Step 2: In-Process Validation (TLC)

-

Validation Logic: The reaction progress is monitored via Thin-Layer Chromatography (Silica gel, Hexane:EtOAc 7:3). 4-acetylbiphenyl is highly lipophilic and migrates rapidly ( Rf≈0.6 ). The newly formed Mannich base hydrochloride salt is highly polar and will remain at the baseline ( Rf=0.0 ). The complete disappearance of the Rf 0.6 spot visually validates 100% conversion.

Step 3: Alkaline Workup & Isolation

-

Concentrate the reaction mixture in vacuo to remove ethanol.

-

Suspend the resulting crude solid in 50 mL of distilled water.

-

Slowly add 10% NaOH solution dropwise until the aqueous phase reaches pH 10. Validation: The solution will turn cloudy as the water-insoluble free base precipitates.

-

Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). The free base partitions into the organic layer.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate to yield the pure 4-(3-Diethylamino-1-oxopropyl)biphenyl.

Step 4: Final Analytical Validation

-

Submit the isolated product for LC-MS analysis. The appearance of a dominant peak at m/z 282.4 ( [M+H]+ ) definitively confirms the structural identity and molecular weight[1].

Caption: Step-by-step synthetic workflow and MS validation of 4-(3-Diethylamino-1-oxopropyl)biphenyl.

Physicochemical and Pharmacokinetic Profiling

Understanding the molecular weight and structural features of 4-(3-Diethylamino-1-oxopropyl)biphenyl is critical for predicting its behavior in vivo.

Table 2: Key Physicochemical Parameters

| Parameter | Value | Pharmacokinetic Implication |

| Exact Mass | 281.1779 Da | High-resolution MS target for LC-MS/MS quantification. |

| Molar Mass | 281.40 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule: <500 Da). |

| H-Bond Donors | 0 | Enhances passive membrane permeability across the lipid bilayer. |

| H-Bond Acceptors | 2 (N, O) | Facilitates target receptor binding and limits excessive lipophilicity. |

| Rotatable Bonds | 6 | Allows conformational flexibility for induced-fit target binding. |

Metabolic Cleavage and Molecular Weight Shifts

When utilized as a pharmacological agent, the parent compound (MW 281.40) undergoes specific hepatic biotransformations that alter its molecular weight, which must be tracked during in vivo DMPK (Drug Metabolism and Pharmacokinetics) studies:

-

N-Deethylation: Cytochrome P450 (e.g., CYP3A4) enzymes cleave one of the ethyl groups from the tertiary amine, resulting in a secondary amine metabolite with a molecular weight of 253.34 g/mol (Loss of C2H4 ).

-

Carbonyl Reduction: Aldo-keto reductases reduce the 1-oxo group to a secondary alcohol, increasing the molecular weight to 283.41 g/mol (Addition of 2H ).

Caption: Primary hepatic metabolic pathways altering the molecular weight of the parent compound.

References

- Substituted pyridines and biphenyls as anti-hypercholesterinemic, anti-hyperlipoproteinemic and anti-hyperglycemic agents. Google Patents (WO1998004528A2).

-

Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE. Available at:[Link]

-

Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. Sphinx Knowledge House. Available at:[Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of Biphenyl Compounds

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of biphenyl compounds. Biphenyls, characterized by two interconnected phenyl rings, are a crucial scaffold in medicinal chemistry and materials science. Their conformational flexibility, governed by the dihedral angle between the rings, presents unique challenges and opportunities for structural analysis, where 13C NMR emerges as an indispensable tool. This guide will delve into the theoretical underpinnings, experimental best practices, and advanced analytical techniques to empower you to confidently interpret the 13C NMR spectra of these versatile molecules.

The Structural Uniqueness of Biphenyls and the Power of 13C NMR

The defining structural feature of biphenyls is the rotational freedom around the central carbon-carbon single bond, leading to a variable dihedral angle between the two phenyl rings. This angle is highly sensitive to the nature and position of substituents, particularly at the ortho positions, as well as the physical state (solid, solution, or gas).[1][2] In solution, the dihedral angle for biphenyl itself is estimated to be around 32 ± 2°.[3] This conformational flexibility directly influences the electronic environment of each carbon atom, making 13C NMR a powerful probe of biphenyl stereochemistry.

Unlike 1H NMR, where signal overlap can be a significant issue in complex aromatic systems, 13C NMR offers a much wider chemical shift range (typically 0-220 ppm), often allowing for the resolution of individual carbon signals.[4][5] This is particularly advantageous for substituted biphenyls where multiple non-equivalent carbons exist.[6]

Foundational Principles: Understanding the 13C NMR Spectrum of Biphenyls

A thorough understanding of the factors influencing 13C chemical shifts is paramount for accurate spectral interpretation.

Chemical Shifts: The Fingerprints of Carbon Environments

The chemical shift of a carbon atom in a biphenyl is primarily determined by its hybridization, the electronegativity of attached substituents, and anisotropic effects from the aromatic rings.[7] Aromatic carbons in biphenyls typically resonate in the range of 120-150 ppm.[8]

-

Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) deshield adjacent carbons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (e.g., -OCH3, -NH2) cause an upfield shift. These effects are most pronounced for the ipso-carbon (the carbon directly attached to the substituent) and attenuate with distance.[9][10] The influence of a substituent can be transmitted through as many as eight covalent bonds in the biphenyl system.[9][10]

-

The Dihedral Angle's Influence: The dihedral angle between the phenyl rings significantly impacts the 13C chemical shifts, particularly for the carbons at the ortho and ipso positions. As the dihedral angle increases, the conjugation between the rings decreases, leading to changes in the electronic shielding of the carbons. Solid-state 13C NMR studies, combined with quantum chemical calculations, have shown that the internal dihedral angle can be estimated by analyzing the chemical shift tensors.[1][2] While solution-state NMR provides an averaged conformation, understanding this relationship is crucial for interpreting the spectra of sterically hindered biphenyls.

Coupling Constants: Through-Bond Interactions

While broadband proton decoupling is standard in 13C NMR to simplify spectra to single lines for each carbon, observing 13C-1H coupling can provide valuable structural information.[4] One-bond (¹JCH), two-bond (²JCH), and three-bond (³JCH) coupling constants can be measured using specific pulse sequences and provide insights into the connectivity and geometry of the molecule.

Spin-Lattice Relaxation (T1): A Window into Molecular Dynamics

The spin-lattice relaxation time (T1) of a carbon nucleus is influenced by its local molecular motion. Quaternary carbons, lacking directly attached protons, typically have much longer T1 values than protonated carbons.[7] In biphenyls, T1 measurements can provide information about the rotational dynamics around the central C-C bond.[9][11] For quantitative 13C NMR, understanding T1 values is critical for setting appropriate experimental parameters to ensure accurate signal integration.[12]

Practical Guide to 13C NMR Analysis of Biphenyls

Acquiring high-quality 13C NMR spectra requires careful attention to experimental detail, from sample preparation to the choice of NMR pulse sequences.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

This protocol outlines the key steps for obtaining a standard proton-decoupled 13C NMR spectrum of a biphenyl compound.

Step 1: Sample Preparation

-

Choosing a Solvent: Select a deuterated solvent that fully dissolves the biphenyl compound. Chloroform-d (CDCl3) is a common choice, but other solvents like acetone-d6, DMSO-d6, or benzene-d6 may be necessary depending on the sample's solubility.[13][14]

-

Determining Concentration: For 13C NMR, a higher concentration is generally better due to the low natural abundance and sensitivity of the 13C nucleus.[15][16] Aim for a concentration of 50-100 mg of your compound in 0.5-0.7 mL of solvent for a small molecule.[13][17] If the sample amount is limited, the number of scans will need to be increased significantly to achieve an adequate signal-to-noise ratio.[15]

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[15][16]

-

Transfer to NMR Tube: Use a clean, high-quality 5 mm NMR tube.[14][16] The solution height should be approximately 4-5 cm.[13][15]

Step 2: Setting Up the NMR Experiment

-

Instrument Tuning and Locking: Tune the probe to the 13C frequency and lock onto the deuterium signal of the solvent.

-

Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

Choosing a Pulse Program: A standard pulse program for a proton-decoupled 13C NMR spectrum is zgpg30 or a similar variant that includes power-gated proton decoupling to provide Nuclear Overhauser Enhancement (NOE).[12] The NOE can significantly enhance the signal intensity of protonated carbons.[12]

-

Setting Acquisition Parameters:

-

Pulse Angle: A 30° pulse angle is often a good compromise between signal intensity and relaxation time, allowing for a shorter experimental duration.[12]

-

Acquisition Time (AQ): Typically set between 1 and 2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For quantitative analysis or for molecules with quaternary carbons that have long T1 relaxation times, a much longer delay (5 times the longest T1) is necessary.[12]

-

Number of Scans (NS): This will depend on the sample concentration. For a concentrated sample, 128 scans may be sufficient. For dilute samples, thousands of scans may be required.[12]

-

Step 3: Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Data Presentation: Summarizing 13C NMR Data

For clear communication and comparison, it is essential to present 13C NMR data in a structured format.

Table 1: Typical 13C NMR Chemical Shift Ranges for Biphenyl Carbons

| Carbon Type | Chemical Shift Range (ppm) | Notes |

| Unsubstituted Aromatic CH | 125 - 130 | |

| Ipso-Carbon (C-1) | 138 - 142 | Can be significantly shifted by substituents. |

| Ortho-Carbons | 127 - 130 | Sensitive to the dihedral angle and ortho substituents. |

| Meta-Carbons | 128 - 130 | Less affected by substituents on the other ring. |

| Para-Carbons | 126 - 128 | |

| Carbonyl Carbons (if present) | 170 - 220 | [4] |

| Methoxy Carbons (if present) | 55 - 60 |

Note: These are general ranges and can vary depending on the specific substituents and solvent used.

Advanced Techniques for Complete Structural Elucidation

For complex biphenyl derivatives, one-dimensional 13C NMR may not be sufficient for unambiguous signal assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable.

HSQC: Correlating Carbons and Directly Attached Protons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for identifying which protons are directly bonded to which carbons.[18][19] This is particularly useful for assigning the signals of the protonated carbons in the biphenyl rings. An edited HSQC can further differentiate between CH, CH2, and CH3 groups.[18]

HMBC: Unveiling Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides correlations between carbons and protons that are two or three bonds away.[18][19] This is crucial for establishing the connectivity across quaternary carbons and between the two phenyl rings in a biphenyl system. By observing correlations from a proton on one ring to a carbon on the other, the substitution pattern can be definitively determined. The absence of an HMBC correlation does not definitively rule out a long-range coupling, as the magnitude of the coupling constant can be close to zero for certain dihedral angles.[18]

Workflow for Complete Spectral Assignment

The following diagram illustrates a systematic workflow for the complete assignment of the 13C NMR spectrum of a novel biphenyl compound.

Caption: The relationship between the dihedral angle and the 13C chemical shifts of ortho carbons in biphenyls.

Conclusion

13C NMR spectroscopy is a cornerstone technique for the structural characterization of biphenyl compounds. By understanding the fundamental principles of chemical shifts, coupling constants, and relaxation, and by leveraging advanced 2D NMR techniques like HSQC and HMBC, researchers can gain deep insights into the connectivity, substitution patterns, and conformational properties of these important molecules. This guide provides a robust framework for both novice and experienced scientists to approach the 13C NMR analysis of biphenyls with confidence, ultimately accelerating research and development in fields where these compounds play a critical role.

References

-

Wilson, N. K., & Anderson, R. D. (1975). Carbon-13 nuclear magnetic resonance. Carbon-13 shieldings and spin-lattice relaxation times in chlorinated biphenyls. Journal of the American Chemical Society, 97(15), 4401-4405. [Link]

-

Facelli, J. C., Grant, D. M., & Michl, J. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(28), 6844-6850. [Link]

-

Tsuzuki, S., Uchimaru, T., Tanabe, K., & Yliniemela, A. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. [Link]

-

Unknown. (n.d.). Sample preparation. University of Ottawa. [Link]

-

Wilson, N. K. (1975). Carbon-13 nuclear magnetic resonance. Carbon-13 shieldings and spin-lattice relaxation times in chlorinated biphenyls. Journal of the American Chemical Society. [Link]

-

Unknown. (n.d.). InfoSheet : NMR sample preparation. Université de Montréal. [Link]

-

Ernst, L. (1975). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

-

Wilson, N. K. (1976). Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Journal of the Association of Official Analytical Chemists, 59(5), 957-961. [Link]

-

Hong, M. (2006). Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. Journal of Magnetic Resonance, 183(1), 125-136. [Link]

-

Various Authors. (2018). Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

-

Sovocool, G. W., & Wilson, N. K. (1977). Differentiation of brominated biphenyls by carbon-13 nuclear magnetic resonance and gas chromatography/mass spectrometry. The Journal of Organic Chemistry. [Link]

-

Unknown. (n.d.). How many 13C NMR signals do each compound exhibit?. Homework.Study.com. [Link]

-

Tavares, H. R., & El-Aziz, M. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Hong, M. (n.d.). Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. Hong Lab. [Link]

-

Unknown. (n.d.). Sample Preparation and Positioning. University of California, Riverside. [Link]

-

Unknown. (n.d.). Sample Preparation. University College London. [Link]

-

El-Ghozzi, M., et al. (2005). Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls. Acta Crystallographica Section B: Structural Science, 61(2), 204-212. [Link]

-

Gottlieb, H. E., et al. (1997). Techniques for Signal Assignment in 13C‐NMR Spectroscopy of Naturally Occurring Aromatic Compounds. Weizmann Institute of Science. [Link]

-

Unknown. (n.d.). bmse000506 Biphenyl at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Al-Bayati, A. H. H., et al. (2021). 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Liquid Crystals, 48(10), 1435-1447. [Link]

-

Unknown. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

-

Ghodke, S. D., et al. (2017). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. [Link]

-

LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Various Authors. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]

-

Unknown. (2020, May 4). Optimized Default 13C Parameters. University of Wisconsin-Madison. [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

-

Nafshun, R. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Unknown. (n.d.). HSQC and HMBC. Columbia University. [Link]

-

TMP Chem. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

LibreTexts Chemistry. (2023, May 13). 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Giske, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403. [Link]

-

Eaton, G. R., & Eaton, S. S. (1976). Dihedral angle of biphenyl in solution and the molecular force field. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 1886-1892. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. homework.study.com [homework.study.com]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. sites.uclouvain.be [sites.uclouvain.be]

- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 15. mun.ca [mun.ca]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

An In-Depth Technical Guide to the Mass Spectrometry of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

Introduction

In the landscape of modern drug development and chemical analysis, mass spectrometry (MS) stands as a cornerstone technology, prized for its unparalleled sensitivity and specificity.[1] When coupled with liquid chromatography (LC), LC-MS/MS provides a robust platform for the identification, characterization, and quantification of small molecules in complex matrices.[1][2] This guide offers an in-depth exploration of the mass spectrometric behavior of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl, a compound featuring a tertiary amine, a ketone, and a biphenyl moiety. Understanding its ionization and fragmentation patterns is critical for developing reliable analytical methods for pharmacokinetic studies, metabolite identification, and quality control.[3] This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal scientific reasoning behind the analytical strategies employed.

Physicochemical Properties and Ionization Strategy

The molecular structure of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl dictates the optimal approach for its analysis by mass spectrometry. The presence of a tertiary amine group is the most influential feature for ionization.

Chemical Structure:

Where Ph-Ph represents the biphenyl group.

Table 1: Physicochemical Properties of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

| Property | Value |

| Molecular Formula | C₂₁H₂₇NO |

| Average Mass | 309.45 g/mol |

| Monoisotopic Mass | 309.2093 Da |

| Protonated (M+H)⁺ | 310.2171 Da |

| Key Functional Groups | Tertiary Amine, Ketone, Biphenyl |

Expert Rationale for Ionization Technique Selection

The choice of ionization technique is the foundational step in developing a mass spectrometry method. For 4-(3-Diethylamino-1-oxo-propyl)-biphenyl, Electrospray Ionization (ESI) in the positive ion mode is the unequivocally superior choice.

Causality: The tertiary diethylamino group possesses a lone pair of electrons on the nitrogen atom, making it a strong proton acceptor (a Brønsted-Lowry base). In the acidic, solvent-evaporating environment of the ESI source, this amine is readily protonated to form a stable, positively charged ion, [M+H]⁺.[4][5] This process is highly efficient and results in a strong signal for the parent molecule with minimal in-source fragmentation, which is ideal for subsequent tandem mass spectrometry (MS/MS) experiments.[4] The analysis is typically performed in a solvent system like acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is protonated in solution before it even enters the ESI source, thereby maximizing sensitivity.[5]

Experimental Methodology: A Self-Validating Protocol

This section details a comprehensive LC-MS/MS protocol. The system suitability checks integrated within the workflow ensure that the data generated is reliable and reproducible, forming a self-validating system.

Sample and Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl reference standard and dissolve it in 10 mL of methanol or acetonitrile in a Class A volumetric flask.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 10 mL of 50:50 (v/v) acetonitrile:water.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the working stock solution in the same solvent.

Liquid Chromatography (LC) Workflow

The goal of the LC method is to separate the analyte from potential impurities or matrix components and deliver it consistently to the mass spectrometer.

Table 2: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The nonpolar biphenyl group provides strong retention on a C18 stationary phase. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization and ensures good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte and cleaning of the column. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical volume for modern LC-MS systems. |

Mass Spectrometry (MS) Workflow

These parameters should be optimized for the specific instrument in use. The following provides a robust starting point for a high-resolution instrument like a Q-TOF or Orbitrap.

Caption: General workflow for LC-MS/MS analysis.

Table 3: Recommended MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | As detailed in Section 1, to protonate the tertiary amine. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Drying Gas (N₂) Flow | 10 L/min | Facilitates desolvation of the ESI droplets. |

| Drying Gas Temp. | 350 °C | Aids in rapid solvent evaporation. |

| MS1 Scan Range | m/z 100-500 | Covers the expected mass of the precursor ion. |

| Precursor Ion (MS/MS) | m/z 310.2 | The monoisotopic mass of the protonated molecule [M+H]⁺. |

| Collision Energy (CE) | 20-40 eV (Ramped) | A range of energies ensures all major fragmentation pathways are observed. |

Analysis of Mass Spectra: Decoding the Fragmentation

Full Scan (MS1) Spectrum

In the MS1 full scan mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 310.2171 . Due to the high efficiency of protonation at the diethylamino group, this peak should be the base peak (most intense peak) in the spectrum. Minor adducts, such as the sodium adduct [M+Na]⁺ at m/z 332.1991, may also be present.

Tandem (MS/MS) Spectrum and Fragmentation Pathways

The true structural confirmation comes from the MS/MS spectrum. The collision-induced dissociation (CID) of the precursor ion (m/z 310.2) will induce fragmentation at the molecule's weakest bonds and through stable neutral losses. The structure of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl suggests two primary sites for fragmentation: the tertiary amine and the ketone.

Key Fragmentation Pathways:

-

Alpha Cleavage at the Nitrogen: This is a classic fragmentation pathway for amines.[6][7][8] The charge is retained on the nitrogen-containing fragment. Cleavage of a C-C bond alpha to the nitrogen leads to the loss of an ethyl radical (•CH₂CH₃), resulting in a highly stable, resonance-stabilized iminium ion. This is often the most favorable pathway.

-

Alpha Cleavage at the Ketone (Acylium Ion Formation): Carbonyl compounds frequently fragment via α-cleavage on either side of the carbonyl group.[9][10][11]

-

Path A: Cleavage between the carbonyl carbon and the biphenyl group generates a stable biphenylacylium ion.

-

Path B: Cleavage between the carbonyl carbon and the propyl chain.

-

-

Neutral Loss of Diethylamine: A common rearrangement can lead to the cleavage of the C-N bond, resulting in the loss of the neutral diethylamine molecule.

Caption: Predicted major fragmentation pathways.

Table 4: Predicted Product Ions for 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

| Precursor Ion (m/z) | Product Ion (m/z) | Elemental Formula | Proposed Neutral Loss | Fragmentation Pathway |

| 310.2171 | 181.0653 | C₁₃H₉O⁺ | C₈H₁₈N | α-Cleavage at Ketone (Path A) |

| 310.2171 | 86.1099 | C₅H₁₂N⁺ | C₁₆H₁₅O | α-Cleavage at Amine |

| 310.2171 | 237.1279 | C₁₇H₁₇O⁺ | C₄H₁₁N (Diethylamine) | Neutral Loss via Rearrangement |

| 310.2171 | 153.0704 | C₁₂H₉⁺ | C₉H₁₈NO | Loss of side chain + CO |

The most diagnostically significant fragments are expected to be the biphenylacylium ion at m/z 181.1 and the iminium ion resulting from the loss of the biphenyl-propanone moiety, which would appear at m/z 100.1283 (C₆H₁₄N⁺). However, a more likely amine fragmentation is the α-cleavage losing an ethyl radical, which would produce a fragment at m/z 282.1858 . The iminium ion at m/z 86.1 is also a highly probable and characteristic fragment for a diethylamino group.

Method Validation for Quantitative Analysis

For the data to be trustworthy, especially in a regulated environment like drug development, the analytical method must be validated. The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) provide the framework.[12][13][14] A validated method demonstrates that it is suitable for its intended purpose.[15]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in blank matrix samples.

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is plotted (peak area vs. concentration) and a correlation coefficient (r²) of >0.99 is typically required.

-

Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (spiked matrix) and calculating the percent recovery.

-

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The mass spectrometric analysis of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl is straightforwardly achieved using ESI in positive ion mode, leveraging the basicity of the tertiary amine. Its fragmentation pattern is rich and predictable, governed by characteristic α-cleavages adjacent to both the amine and ketone functional groups. By employing a systematic LC-MS/MS approach and adhering to established validation principles, a robust, sensitive, and specific analytical method can be developed. Such a method is indispensable for supporting drug development activities, from early discovery pharmacokinetic screening to late-stage clinical sample analysis.

References

- Mass Spectrometry: Aldehyde and Ketone Fragment

- Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.Longdom Publishing.

- Tandam mass spectrometry instrumentation and application in pharmaceutical analysis.

- LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development.Sannova.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid

- Electrospray Ionization.University of Illinois Urbana-Champaign.

- mass spectra - fragmentation p

- NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.JoVE.

- Mass Spectrometry of Some Common Functional Groups.OpenStax.

- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.U.S.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.

- GCMS Section 6.

- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

- Liquid Chromatography Tandem Mass Spectrometry.myadlm.org.

- Mass Spectrometry of Amines.JoVE.

- Amine Fragment

- advancements in liquid chromatography-mass spectrometry: method development and applications.WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. longdom.org [longdom.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. database.ich.org [database.ich.org]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. researchgate.net [researchgate.net]

Engineering Novel Biphenyl Scaffolds for Immune Checkpoint Blockade: A Technical Guide to Small-Molecule PD-1/PD-L1 Inhibitors

Executive Summary

Biphenyl compounds—characterized by two covalently linked benzene rings—represent a privileged scaffold in modern medicinal chemistry. While traditionally recognized for their anti-inflammatory and antihypertensive applications, recent breakthroughs have repositioned biphenyl derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic and procedural framework for synthesizing, screening, and validating novel biphenyl-based immunotherapeutics.

Section 1: The Pharmacophore Rationale: Why Biphenyls?

The transition from monoclonal antibodies (mAbs) to small molecules in PD-1/PD-L1 blockade addresses critical clinical limitations, including poor tumor penetration, lack of oral bioavailability, and severe immune-related adverse events[1]. The biphenyl scaffold has emerged as the premier pharmacophore for this target due to its unique geometric and electrostatic properties.

Mechanistic Causality: The PD-L1 protein possesses a highly hydrophobic, cylindrical pocket at its dimer interface. Biphenyl derivatives, such as BMS-202 and BMS-1166, exploit this topology by inserting their rigid, lipophilic core directly into this cleft[2]. The biphenyl moiety engages PD-L1 Tyr56 via robust π–π stacking, while the two phenyl rings establish hydrophobic contacts with Met115 and Ala121 on both chains of the PD-L1 homodimer[1]. This binding event induces an adaptive conformational change, forcing PD-L1 into an inactive, symmetrical dimer that sterically occludes the PD-1 binding surface, ultimately restoring T-cell immunity[3].

Mechanism of action: Biphenyl-induced PD-L1 dimerization and subsequent T-cell reactivation.

Section 2: Synthesis & Structural Validation (Protocol)

The construction of the biphenyl core relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is selected over Stille or Negishi couplings due to the low toxicity, commercial availability, and exceptional functional group tolerance of arylboronic acids[4].

Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis

Objective: Synthesize a functionalized biphenyl precursor with high regioselectivity[5].

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and arylboronic acid. Purge the flask with high-purity Argon for 15 minutes.

-

Causality: Palladium(0) active species are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation and homocoupling side-reactions.

-

-

Catalyst and Base Addition: Introduce Pd(dppf)Cl₂ and K₂CO₃.

-

Causality: The bulky bidentate dppf ligand facilitates both the oxidative addition of the aryl halide and the subsequent reductive elimination step, accelerating the catalytic cycle[4].

-

-

Solvent Introduction & Heating: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe. Heat the reaction mixture to 90–100 °C in an oil bath with vigorous stirring for 6–12 hours.

-

Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, which rapidly undergoes transmetalation.

-

-

Self-Validating Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc) and LC-MS. The disappearance of the aryl halide peak and the emergence of the desired molecular ion mass validate the coupling event.

-

Workup & Purification: Cool to room temperature. Dilute with EtOAc and partition with water. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[5]. Purify via flash column chromatography to yield the biphenyl scaffold.

Standard laboratory workflow for the Suzuki-Miyaura synthesis of biphenyl derivatives.

Section 3: High-Throughput Screening & Binding Kinetics (Protocol)

To evaluate the efficacy of the synthesized biphenyl compounds in disrupting the PD-1/PD-L1 axis, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed[2].

Protocol: HTRF PD-1/PD-L1 Binding Assay

Objective: Quantify the IC₅₀ of novel biphenyl inhibitors.

-

Causality for Assay Selection: HTRF eliminates the need for wash steps (unlike ELISA), preserving low-affinity or transient interactions. Furthermore, the time-resolved nature of the europium cryptate fluorophore negates background auto-fluorescence inherently emitted by many aromatic biphenyl compounds.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of Tag1-PD-L1 and Tag2-PD-1 in the assay buffer (PBS + 0.1% BSA + 0.05% Tween-20).

-

Compound Dilution: Serially dilute the biphenyl inhibitors in DMSO, then transfer to a 384-well microplate (ensure final DMSO concentration is <1% to prevent protein denaturation).

-

Incubation: Add the PD-L1 and PD-1 proteins to the wells. Incubate at room temperature for 15 minutes to allow the biphenyl compound to induce PD-L1 dimerization.

-

Fluorophore Addition: Add Anti-Tag1-Eu³⁺ (donor) and Anti-Tag2-XL665 (acceptor). Incubate for 1 hour.

-

Signal Detection & Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 620 nm). Calculate the FRET ratio (665/620). A decrease in the FRET ratio correlates directly with the disruption of the PD-1/PD-L1 complex. Plot dose-response curves to derive exact IC₅₀ values.

Section 4: Quantitative Data & Structure-Activity Relationship (SAR)

Recent structural optimizations of the biphenyl core have yielded compounds with sub-nanomolar potencies. The introduction of polar hydrophilic side chains (e.g., BMS-3054) or oxadiazole moieties significantly enhances binding affinity by forming critical hydrogen bonds with Asp122 and Lys124 on the PD-L1 surface[6].

| Compound Class / Name | Structural Modification | Target | IC₅₀ (nM) | Key Interaction Mechanism |

| BMS-202 | Unmodified biphenyl core | PD-L1 | 18.0 | Hydrophobic insertion into PD-L1 dimer interface[3] |

| BMS-1166 | 3-cyanobenzyl group addition | PD-L1 | 1.4 | Enhanced π–π stacking with Tyr56[6] |

| BMS-3054 | Polar hydrophilic side chains | PD-L1 | < 1.0 | Hydrogen bonding with Asp122 and Lys124[6] |

| Compound III-4 | Oxadiazole-biphenyl scaffold | PD-L1 | 5.3 | Induces adaptive conformational change in PD-L1[6] |

| Compound 14 | Hydroxamic acid moiety addition | PD-L1 / HDAC | 88.1 | Dual inhibition; recruits T-cell infiltration[7] |

Table 1: Comparative SAR data of biphenyl-based PD-L1 inhibitors.

Conclusion

The biphenyl scaffold represents a highly tunable, self-validating pharmacophore for immune checkpoint blockade. By leveraging robust synthetic methodologies like Suzuki-Miyaura coupling and advanced biophysical screening (HTRF), researchers can systematically optimize these molecules. Future development focusing on symmetric biphenyls and dual-target inhibitors (e.g., PD-L1/HDAC) holds immense promise for overcoming current immunotherapeutic resistance.

References

-

[2] Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - Frontiers. 2

-

[5] Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one - Benchchem. 5

-

[3] PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC / NIH. 3

-

[6] Design, Synthesis and Biological Evaluation of Oxadiazole-Biphenyl Derivatives as Small Molecule Inhibitors Targeting PD-1/PD-L1 Immune Checkpoint - ACS Medicinal Chemistry Letters. 6

-

[7] Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC / NIH.7

-

[1] Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - MDPI. 1

-

[4] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. 4

Sources

- 1. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects | MDPI [mdpi.com]

- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 3. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

An In-Depth Technical Guide to the In Vitro Evaluation of Biphenyl Derivatives as Anti-Inflammatory Agents

Disclaimer: Due to the limited availability of specific in vitro studies on 4-(3-Diethylamino-1-oxo-propyl)-biphenyl, this guide will focus on a representative and well-characterized class of biphenyl derivatives with demonstrated anti-inflammatory properties. The principles and methodologies described herein are broadly applicable to the in vitro investigation of novel biphenyl compounds.

Introduction

Biphenyl and its derivatives represent a significant class of organic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their structural motif is a key pharmacophore in several commercially available drugs. This guide provides a comprehensive overview of the in vitro methodologies for evaluating the anti-inflammatory potential of novel biphenyl derivatives, using 3'-(Hydroxymethyl)-biphenyl-4-acetic acid as a representative example. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Mechanism of Action: Targeting Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. A key regulator of the inflammatory response is the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes.[1] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.[1] Additionally, the cyclooxygenase (COX) enzymes, particularly COX-2, are crucial in the synthesis of prostaglandins, which are potent inflammatory mediators.[1] Many biphenyl derivatives exert their anti-inflammatory effects by modulating these pathways.

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory biphenyl derivatives.

In Vitro Experimental Protocols

A robust in vitro evaluation of a novel biphenyl derivative's anti-inflammatory potential involves a tiered approach, starting with cell-free enzyme inhibition assays and progressing to more complex cell-based models.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro assessment of anti-inflammatory biphenyl compounds.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This cell-free assay determines the direct inhibitory effect of the test compound on the enzymatic activity of COX-1 and COX-2.[1]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test biphenyl derivative

-

Celecoxib (selective COX-2 inhibitor, positive control)[1]

-

96-well plates

-

Commercially available COX inhibitor screening assay kit

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test biphenyl derivative and celecoxib in the provided assay buffer.

-

Enzyme and Compound Incubation: In a 96-well plate, add the purified COX enzyme and the different concentrations of the test compound or celecoxib. Incubate for the recommended time and temperature to allow for inhibitor binding.[1]

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Measure Activity: Measure the production of prostaglandins using the detection method specified in the kit (e.g., colorimetric or fluorescent readout).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This cell-based assay measures the ability of the test compound to suppress the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[1]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test biphenyl derivative

-

Lipopolysaccharide (LPS)

-

Dexamethasone (positive control)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed the macrophage cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]

-

Compound Preparation: Prepare a stock solution of the test biphenyl derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.[1]

-

Cell Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.[1]

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.[1]

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the inhibitory effect.

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not a result of cell death.[1]

Materials:

-

Cells treated as in Protocol 2

-

MTT or LDH cytotoxicity assay kit

Procedure:

-

After collecting the supernatant for cytokine analysis, process the remaining cells in the 96-well plate according to the instructions of the chosen cytotoxicity assay kit.

-

Measure the absorbance or fluorescence as per the kit's protocol.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of a Representative Biphenyl Derivative

| Assay | Parameter | Biphenyl Derivative | Celecoxib (Positive Control) | Dexamethasone (Positive Control) |

| COX-1 Inhibition | IC50 (µM) | >100 | 25 | N/A |

| COX-2 Inhibition | IC50 (µM) | 5.2 | 0.3 | N/A |

| LPS-induced TNF-α Release | IC50 (µM) | 8.7 | N/A | 0.1 |

| LPS-induced IL-6 Release | IC50 (µM) | 12.4 | N/A | 0.5 |

| Cell Viability (RAW 264.7) | CC50 (µM) | >50 | >50 | >50 |

Data are representative and for illustrative purposes only.

Interpretation: A promising anti-inflammatory biphenyl derivative would ideally exhibit potent and selective inhibition of COX-2 over COX-1, as this is associated with a reduced risk of gastrointestinal side effects. The compound should also effectively suppress the production of pro-inflammatory cytokines in cell-based assays at non-cytotoxic concentrations. The selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, is a valuable metric for assessing the compound's COX-2 selectivity.

Conclusion

The in vitro evaluation of novel biphenyl derivatives is a critical step in the drug discovery process. By employing a combination of cell-free and cell-based assays, researchers can elucidate the mechanism of action, quantify the potency, and assess the selectivity of these compounds. The methodologies outlined in this guide provide a robust framework for identifying and characterizing promising anti-inflammatory drug candidates within the biphenyl class of molecules.

References

-